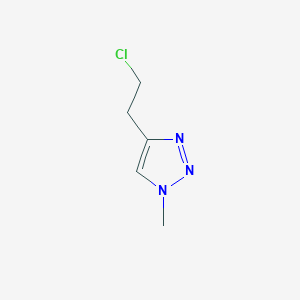

4-(2-氯乙基)-1-甲基-1H-1,2,3-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, including 4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole, often involves 1,3-dipolar cycloaddition reactions, which provide a convenient route to these compounds with high yield. For example, a series of 4-acetyl-5-methyl-1,2,3-triazole regioisomers were synthesized via 1,3-dipolar cycloaddition with high yield from azide and acetyl acetone in the presence of a base, under warm conditions in ethanol in a short duration. These compounds were characterized by FT-IR and NMR spectroscopic techniques, demonstrating the efficiency and versatility of this synthesis method for triazole derivatives (Kamalraj et al., 2008).

Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives, including the target compound, can be characterized using various spectroscopic techniques, such as FT-IR, NMR, and X-ray crystallography. For instance, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using a combination of spectroscopic methods and X-ray crystallography, providing detailed insights into the molecular geometry and vibrational frequencies of the compound. This comprehensive approach allows for a deep understanding of the molecular structure of 1,2,3-triazole derivatives (Düğdü et al., 2013).

Chemical Reactions and Properties

1,2,3-Triazole derivatives participate in various chemical reactions, showcasing their chemical versatility. For example, the reaction of 1,2,4-triazoles with sodium azide in the presence of p-toluenesulfonic acid leads to the synthesis of 4-(trihalomethyl)-2,4-dihydrochromeno[3,4-d][1,2,3]triazoles, demonstrating the reactivity of triazole compounds in the synthesis of more complex heterocyclic structures (Korotaev et al., 2017).

科学研究应用

Triazole衍生物的合成和表征:Ahmed等人(2020年)的研究侧重于合成和表征Triazole衍生物,包括使用Hirshfeld表面分析和DFT计算等各种技术分析π孔四元素键合相互作用(Ahmed等人,2020年)。

Triazole异构体的荧光行为:Kamalraj等人(2008年)探讨了4-乙酰基-5-甲基-1,2,3-三唑异构体的合成,突出了它们的荧光特性。这项研究有助于理解电子效应对Triazole反应性的影响以及它们在基于荧光的领域中的潜在应用(Kamalraj et al., 2008)。

Triazolyl-功能化化合物的高能盐:Wang等人(2007年)的研究详细介绍了Triazolyl-功能化单阳离子和二季铵盐的合成,研究了它们的热稳定性和密度,这可能在材料科学和工程中有应用(Wang et al., 2007)。

1,2,3-三唑的超分子相互作用:Schulze和Schubert(2014年)回顾了1,2,3-三唑的多样超分子相互作用,突出了它们在配位化学中的应用以及它们在阴离子识别、催化和光化学中的潜力(Schulze & Schubert, 2014)。

缓蚀性能:Bentiss等人(2007年)研究了4H-三唑衍生物作为酸性溶液中轻钢的缓蚀剂的应用,建议在材料保护和工业过程中可能有应用(Bentiss et al., 2007)。

抗菌活性:Sumangala等人(2010年)合成了一系列含有喹啉基团的1,2,3-三唑,并评估了它们的抗菌活性,表明它们在开发新的抗菌剂中的潜在用途(Sumangala et al., 2010)。

作用机制

未来方向

The future directions for a compound like “4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole” would depend on its potential applications. For instance, if it shows promise as a chemotherapeutic agent, future research might focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

属性

IUPAC Name |

4-(2-chloroethyl)-1-methyltriazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-9-4-5(2-3-6)7-8-9/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFYKPBKXFLWRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2492166.png)

![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2492168.png)

![N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492169.png)

![(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492182.png)

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride](/img/structure/B2492183.png)